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molecular formula C11H12N2O3 B8809094 1-(Pyridine-4-carbonyl)pyrrolidine-2-carboxylic acid

1-(Pyridine-4-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B8809094
M. Wt: 220.22 g/mol
InChI Key: HWSJOJYQNWMORF-UHFFFAOYSA-N
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Patent
US06867211B2

Procedure details

Benzyl 1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylate (4.0 g, 11.5 mmol) is dissolved at RT in a mixture of THF and ethanol abs. (1:1, 30 ml), and treated with palladium on active carbon (10%, 0.7 g). Evacuation is then carried out three times and the vacuum is replaced by hydrogen from a balloon.
Name
Benzyl 1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([N:9]2[CH2:13][CH2:12][CH2:11][CH:10]2[C:14]([O:16]CC2C=CC=CC=2)=[O:15])=[O:8])=[CH:3][CH:2]=1.[H][H]>C1COCC1.C(O)C.[Pd]>[N:1]1[CH:2]=[CH:3][C:4]([C:7]([N:9]2[CH2:13][CH2:12][CH2:11][CH:10]2[C:14]([OH:16])=[O:15])=[O:8])=[CH:5][CH:6]=1

Inputs

Step One
Name
Benzyl 1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylate
Quantity
4 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)N1C(CCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)C(=O)N1C(CCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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